Technical Monograph: N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN)
Technical Monograph: N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN)
[1]
CAS Registry Number: 54897-63-1 Synonyms: 4-(N-Ethyl-N-nitrosamino)butyric acid; ECPN; 4-(Ethylnitrosoamino)butanoic acid. Primary Application: Induction of urothelial carcinoma (bladder cancer) in rodent models.[1][2][3][4][5]
Executive Summary
N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) is the principal urinary metabolite of the potent bladder carcinogen N-ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN).[6] Unlike its metabolic precursor EHBN, which requires hepatic oxidation to become active, ECPN is a proximate carcinogen . It is excreted in the urine in high concentrations, where it acts directly on the urothelium.
This guide details the physicochemical properties, metabolic mechanism, and experimental protocols for using ECPN in oncological research. It is designed for researchers requiring a precise, organ-specific carcinogenesis model that bypasses the variable of hepatic activation rates found in precursor compounds.
Part 1: Chemical Identity & Physicochemical Properties
ECPN is a nitrosamine featuring an ethyl group and a butyric acid chain attached to the nitrosyl nitrogen. Its carboxylic acid moiety renders it soluble in basic aqueous solutions, a critical feature for its excretion pathway and administration in animal models.
Table 1: Physicochemical Profile
| Property | Value/Description |
| Molecular Formula | C₆H₁₂N₂O₃ |
| Molecular Weight | 160.17 g/mol |
| Physical State | Viscous oil or low-melting solid (MP < 25°C) |
| Boiling Point | ~286°C (Predicted) |
| pKa | 4.56 ± 0.10 (Carboxylic acid) |
| Solubility | Soluble in polar organic solvents (DMSO, Methanol); Soluble in aqueous buffers (pH > 6.0) |
| Stability | Stable in neutral/basic aqueous solution; photosensitive (degrades under UV light). |
Part 2: Metabolic Context & Mechanism of Action
To use ECPN effectively, one must understand its derivation from EHBN. The organotropism (bladder specificity) is dictated by the "transport-metabolism" mechanism.
The Metabolic Pathway
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Precursor (EHBN): When EHBN is administered, it undergoes rapid omega-oxidation in the liver (Alcohol Dehydrogenase/Aldehyde Dehydrogenase) to form the carboxylic acid, ECPN.
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Excretion: ECPN is highly polar and is rapidly excreted into the urine.
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Activation: Once in the bladder, ECPN permeates the urothelium. Intracellularly, it undergoes alpha-hydroxylation (likely via CYP450 isozymes in the bladder mucosa), leading to an unstable intermediate that decomposes into a reactive ethylating agent.
Visualization: The Activation Cascade
The following diagram illustrates the conversion of the precursor EHBN to the DNA-damaging electrophile via ECPN.
Figure 1: Metabolic pathway of EHBN showing ECPN as the critical urinary transport metabolite responsible for bladder specificity.
Part 3: Toxicological & Carcinogenic Profile[4][5]
Target Organ Specificity
ECPN is a selective urinary bladder carcinogen in rats and mice.
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Rats (F344, Wistar): Highly susceptible. Administration results in transitional cell carcinomas (TCC) indistinguishable from human pathology.
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Mice: Susceptible, though strain differences exist. Nude mice show lower invasive potential despite similar urinary excretion rates of ECPN, suggesting immunological or local tissue factors modulate progression [1].
Potency Comparison
Research by Okada and Ishidate established that the carcinogenic potency of alkyl-hydroxyalkyl-nitrosamines correlates directly with the urinary concentration of their carboxy-metabolites.
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BCPN (Butyl analog): Metabolite of BBN.[4] Potent bladder carcinogen.[1][2][3][7][8][9]
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ECPN (Ethyl analog): Metabolite of EHBN. Potent bladder carcinogen.[1][2][3][7][8][9]
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Shorter chains (Methyl): Often result in liver tumors because the metabolite is not excreted unchanged in sufficient quantities to target the bladder.
Part 4: Experimental Protocols
Synthesis of ECPN
Note: Commercially available ECPN is rare. Most labs synthesize it in-house. The following is a generalized protocol based on the standard nitrosation of secondary amines described for the butyl-analog BCPN [2].
Reagents:
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N-Ethyl-4-aminobutyric acid (Precursor)
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Sodium Nitrite (NaNO₂)
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Hydrochloric Acid (HCl)
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Ethyl Acetate (Extraction solvent)
Workflow:
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Dissolution: Dissolve N-Ethyl-4-aminobutyric acid in water. Chill to 0–5°C on an ice bath.
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Acidification: Adjust pH to ~1.0–2.0 using concentrated HCl.
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Nitrosation: Add aqueous NaNO₂ dropwise with vigorous stirring, maintaining temperature < 5°C. Reaction is exothermic.
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Incubation: Stir for 1 hour at 0°C, then allow to warm to room temperature over 2 hours.
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Extraction: Extract the reaction mixture with ethyl acetate (3x).
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Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Validation: Verify structure via NMR and Mass Spectrometry (M+ = 160).
In Vivo Carcinogenesis Protocol (Rat Model)
This protocol describes the induction of bladder tumors using ECPN in drinking water.[1] This method is preferred over gavage for chronic exposure consistency.
Subject: Male F344 Rats (6 weeks old).
Table 2: Dosing Regimen
| Parameter | Specification | Notes |
|---|---|---|
| Route | Oral (Drinking Water) | Mimics environmental/dietary exposure dynamics. |
| Concentration | 0.01% – 0.05% (w/v) | 0.05% is standard for rapid induction (20 weeks). |
| Vehicle | Distilled Water | Critical: Adjust pH to 7.0 with NaOH if necessary to ensure solubility. |
| Duration | 4 – 20 Weeks | 4 weeks: Initiation only. 20 weeks: Invasive carcinoma.[4] |
| Water Change | 2-3 times/week | Nitrosamines are light-sensitive; use opaque bottles. |
Step-by-Step Workflow:
Figure 2: Experimental timeline for ECPN-induced bladder carcinogenesis.
Part 5: Safety & Handling (Self-Validating Systems)
Nitrosamines are potent carcinogens.[10][8] Handling requires a "Zero Exposure" mindset.
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Primary Containment: All weighing and preparation must occur inside a certified Chemical Fume Hood or Glovebox.
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Deactivation Protocol (Validation Step):
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Do not rely on water rinsing.
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Solution: 1N Sulfamic Acid in 1N HCl.
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Mechanism: Denitrosation. Sulfamic acid reacts with the nitroso group to liberate Nitrogen gas and the parent amine (which is significantly less toxic).
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Protocol: Soak all glassware and contaminated surfaces in the sulfamic acid solution for 24 hours before standard washing.
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UV Degradation: ECPN is photosensitive. While UV light degrades it, this is not a validated disposal method but a storage hazard. Store pure compound in amber vials at -20°C.
References
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Ozono, S., et al. (1984). Low susceptibility of nude mice to induction of invasive urinary bladder cancers by N-ethyl-N-(4-hydroxybutyl)nitrosamine. Cancer Research, 44(10), 4260-4264. Link
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Gaffield, W., Keefer, L. K., & Roller, P. P. (1977). Synthesis of the selective bladder carcinogen, N-(n-butyl)-N-(3-carboxypropyl)nitrosamine (BCPN). Organic Preparations and Procedures International, 9(2), 49-53. Link
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Okada, M., & Ishidate, M. (1977). Metabolic fate of N-n-butyl-N-(4-hydroxybutyl)-nitrosamine and its analogues.[6][5][11][12] Selective induction of urinary bladder tumours in the rat. Xenobiotica, 7(1-2), 11-24.[8] Link
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Suzuki, E., & Okada, M. (1981). Metabolic fate of N-butyl-N-(4-hydroxybutyl)nitrosamine homologs in the rat, in relation to their organotropic carcinogenicity to the urinary bladder. GANN Japanese Journal of Cancer Research, 72(1), 113-122. Link
Sources
- 1. The effect of disulfiram on the carcinogenicity of N-butyl-N-(3-carboxypropyl)nitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative carcinogenicity of N-butyl-N-(3-carboxypropyl)-nitrosamine and N-butyl-N-(4-hydroxybutyl)nitrosamine for the urinary bladder of (C57BL/6 X DBA/2)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low susceptibility of nude mice to induction of invasive urinary bladder cancers by N-ethyl-N-(4-hydroxybutyl)nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic fate of N-n-butyl-N-(4-hydroxybutyl)-nitrosamine and its analogues. Selective induction of urinary bladder tumours in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species variations in the metabolism of N-butyl-N-(4-hydroxybutyl) nitrosamine and related compounds in relation to urinary bladder carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-ETHYL-N-(3-CARBOXYPROPYL)NITROSAMINE CAS#: 54897-63-1 [m.chemicalbook.com]
- 8. (PDF) Pharmacokinetic profile and metabolism of N-nitrosobutyl-(4-hydroxybutyl)amine in rats [academia.edu]
- 9. Mechanism of action of the urinary bladder carcinogen N-nitrosobutyl-3-carboxypropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic fate of N-alkyl-N-(3-hydroxypropyl and 2-hydroxy-ethyl)nitrosamines in the rat in relation to the induction of bladder cancer by N-butyl-N-(4-hydroxybutyl)nitrosamine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic fate of N-butyl-N-(4-hydroxybutyl)nitrosamine homologs in the rat, in relation to their organotropic carcinogenicity to the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
